molecular formula C9H10ClOSi B055129 [4-(Chlorocarbonyl)phenyl](dimethyl)silyl CAS No. 121398-92-3

[4-(Chlorocarbonyl)phenyl](dimethyl)silyl

Cat. No. B055129
CAS RN: 121398-92-3
M. Wt: 197.71 g/mol
InChI Key: GGJDYRFRKNSKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Chlorocarbonyl)phenyl](dimethyl)silyl, also known as CCPDS, is a chemical compound that has gained popularity in scientific research due to its unique properties. CCPDS is a silylating agent that is commonly used in organic synthesis. It is a highly reactive reagent that can modify various functional groups in organic molecules.

Scientific Research Applications

[4-(Chlorocarbonyl)phenyl](dimethyl)silyl has various applications in scientific research, including organic synthesis, material science, and drug discovery. In organic synthesis, [4-(Chlorocarbonyl)phenyl](dimethyl)silyl is used as a silylating agent to protect functional groups such as alcohols, amines, and carboxylic acids. It can also be used to introduce silyl groups into organic molecules, which can improve their stability and reactivity.
In material science, [4-(Chlorocarbonyl)phenyl](dimethyl)silyl is used to modify the surface properties of materials such as glass, silicon, and metal oxides. It can form a self-assembled monolayer on the surface of these materials, which can improve their properties such as adhesion, wettability, and biocompatibility.
In drug discovery, [4-(Chlorocarbonyl)phenyl](dimethyl)silyl is used to modify the structure of small molecules to improve their pharmacological properties such as solubility, bioavailability, and selectivity. [4-(Chlorocarbonyl)phenyl](dimethyl)silyl can be used to introduce silyl groups into drugs, which can improve their stability and absorption in the body.

Mechanism of Action

The mechanism of action of [4-(Chlorocarbonyl)phenyl](dimethyl)silyl is based on the reactivity of the silyl group. The silyl group can react with various functional groups in organic molecules such as alcohols, amines, and carboxylic acids. The reaction is carried out under mild conditions, and the product obtained is stable and can be easily purified. The silyl group can also form a self-assembled monolayer on the surface of materials, which can improve their properties such as adhesion, wettability, and biocompatibility.
Biochemical and Physiological Effects
[4-(Chlorocarbonyl)phenyl](dimethyl)silyl has no known biochemical and physiological effects on living organisms. It is a chemical reagent that is used in scientific research and has no medical applications. [4-(Chlorocarbonyl)phenyl](dimethyl)silyl should be handled with care due to its high reactivity and potential hazards.

Advantages and Limitations for Lab Experiments

The advantages of using [4-(Chlorocarbonyl)phenyl](dimethyl)silyl in lab experiments include its high reactivity, versatility, and ease of purification. [4-(Chlorocarbonyl)phenyl](dimethyl)silyl can modify various functional groups in organic molecules and can form a self-assembled monolayer on the surface of materials. The product obtained is stable and can be easily purified by distillation or chromatography.
The limitations of using [4-(Chlorocarbonyl)phenyl](dimethyl)silyl in lab experiments include its potential hazards, high reactivity, and cost. [4-(Chlorocarbonyl)phenyl](dimethyl)silyl should be handled with care due to its potential hazards such as flammability, toxicity, and corrosiveness. The high reactivity of [4-(Chlorocarbonyl)phenyl](dimethyl)silyl can also lead to side reactions and unwanted products. [4-(Chlorocarbonyl)phenyl](dimethyl)silyl is also a relatively expensive reagent, which can limit its use in large-scale experiments.

Future Directions

There are various future directions for the use of [4-(Chlorocarbonyl)phenyl](dimethyl)silyl in scientific research. One direction is the development of new silylating agents that are more selective and efficient than [4-(Chlorocarbonyl)phenyl](dimethyl)silyl. Another direction is the use of [4-(Chlorocarbonyl)phenyl](dimethyl)silyl in the modification of biomolecules such as proteins and nucleic acids. [4-(Chlorocarbonyl)phenyl](dimethyl)silyl can introduce silyl groups into these biomolecules, which can improve their stability and reactivity. The use of [4-(Chlorocarbonyl)phenyl](dimethyl)silyl in the modification of materials such as polymers and nanoparticles is also a promising direction for future research. [4-(Chlorocarbonyl)phenyl](dimethyl)silyl can modify the surface properties of these materials, which can improve their properties such as biocompatibility and drug delivery.

Synthesis Methods

[4-(Chlorocarbonyl)phenyl](dimethyl)silyl can be synthesized by reacting [4-(chlorocarbonyl)phenyl]magnesium bromide with dimethylchlorosilane. The reaction is carried out in anhydrous conditions and requires careful handling due to the high reactivity of the reagents. The product obtained is a colorless liquid that can be purified by distillation or chromatography.

properties

CAS RN

121398-92-3

Molecular Formula

C9H10ClOSi

Molecular Weight

197.71 g/mol

InChI

InChI=1S/C9H10ClOSi/c1-12(2)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3

InChI Key

GGJDYRFRKNSKJC-UHFFFAOYSA-N

SMILES

C[Si](C)C1=CC=C(C=C1)C(=O)Cl

Canonical SMILES

C[Si](C)C1=CC=C(C=C1)C(=O)Cl

synonyms

Benzoyl chloride, 4-(dimethylsilyl)- (9CI)

Origin of Product

United States

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